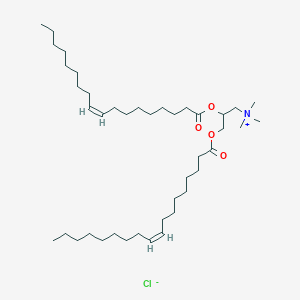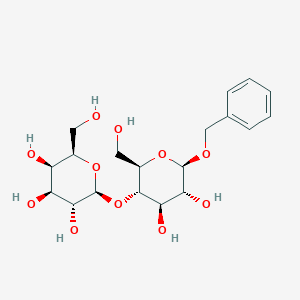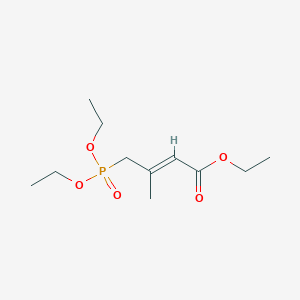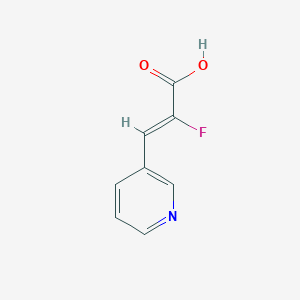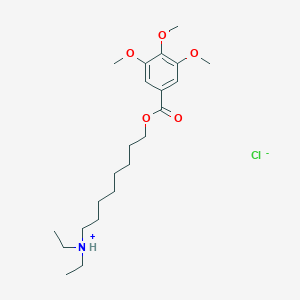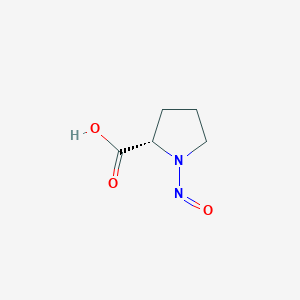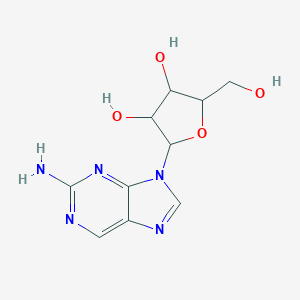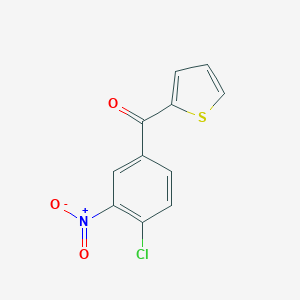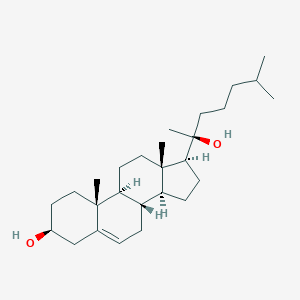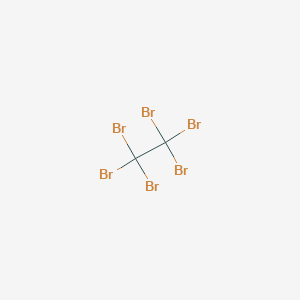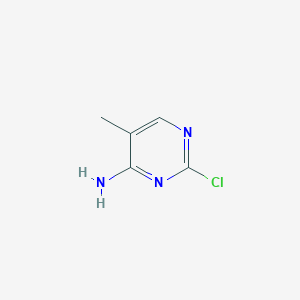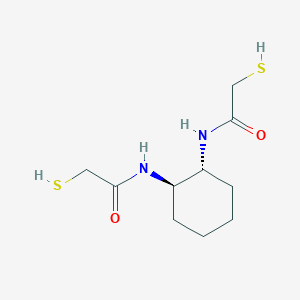
(+/-)-反式-1,2-双(2-巯基乙酰胺基)环己烷
描述
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is a chemical compound with the molecular formula C10H18N2O2S2. It is a cyclohexane derivative with two mercaptoacetamido groups. This compound is known for its role in promoting the correct folding of proteins that require disulfide bonds for functionality. It is used both in vitro and in vivo to facilitate protein refolding, making it a valuable tool in biochemical research and industrial applications .
科学研究应用
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane has several scientific research applications:
Chemistry: It is used as a catalyst in thiol-disulfide exchange reactions, facilitating the formation of disulfide bonds in synthetic peptides and proteins.
Biology: The compound is employed in the refolding of proteins from inclusion bodies, enhancing the yield of functional proteins in recombinant protein production.
Medicine: It is used in the study of protein misfolding diseases and the development of therapeutic agents that target disulfide bond formation.
作用机制
Target of Action
It has been reported that similar compounds have been used as inhibitors for enzymes like metallo-β-lactamase .
Mode of Action
It is known that similar compounds act as inhibitors for certain enzymes, suggesting that this compound might interact with its target enzyme and inhibit its activity .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways regulated by its target enzyme .
Result of Action
It has been suggested that similar compounds improve motor function in zebrafish sod1 mutants , indicating potential neuroprotective effects.
生化分析
Biochemical Properties
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane plays a crucial role in biochemical reactions, particularly in the context of protein folding. It has been shown to effectively accelerate oxidative protein folding through interaction with thiol-disulfide exchange reactions . This compound interacts with enzymes such as protein disulfide isomerase, which catalyzes the formation and isomerization of disulfide bonds in proteins . The nature of these interactions involves the thiol groups of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane forming transient disulfide bonds with cysteine residues in substrate proteins, thereby facilitating correct protein folding.
Cellular Effects
The effects of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane on various types of cells and cellular processes are profound. This compound has been shown to improve motor function in zebrafish models of motor neuron degeneration by enhancing the oxidoreductase activity of protein disulfide isomerase . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with protein disulfide isomerase can lead to changes in the redox state of cells, impacting various signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane exerts its effects through binding interactions with biomolecules and enzyme modulation. The thiol groups of the compound can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial for the compound’s role in protein folding, as it helps to stabilize the correct disulfide bond formation in substrate proteins. Additionally, changes in gene expression can occur as a result of the altered redox state induced by the compound.
Temporal Effects in Laboratory Settings
The stability and degradation of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane over time in laboratory settings are important considerations. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular redox states, which may have implications for cellular health and function.
Dosage Effects in Animal Models
The effects of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane vary with different dosages in animal models. At lower doses, the compound has been shown to enhance protein folding and improve cellular function without significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular redox balance and potential cytotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is involved in metabolic pathways related to thiol-disulfide exchange reactions. The compound interacts with enzymes such as protein disulfide isomerase and other redox-active proteins, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall redox state of cells, impacting various metabolic processes.
Transport and Distribution
The transport and distribution of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, such as the endoplasmic reticulum, where it participates in protein folding and redox regulation . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective function within the cellular environment.
准备方法
The synthesis of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves the reaction of cyclohexane-1,2-diamine with 2-mercaptoacetic acid. The reaction typically occurs under controlled conditions to ensure the correct stereochemistry of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The compound is usually obtained as a crystalline solid with high purity .
化学反应分析
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfide bonds, which are crucial for protein folding.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.
Substitution: The mercaptoacetamido groups can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfide-containing proteins or peptides .
相似化合物的比较
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane can be compared with other similar compounds, such as:
Dithiothreitol: A reducing agent commonly used to break disulfide bonds in proteins. Unlike (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, dithiothreitol does not promote the formation of disulfide bonds.
Glutathione: A tripeptide that participates in thiol-disulfide exchange reactions. While glutathione can both reduce and oxidize disulfide bonds, (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is more specialized in promoting disulfide bond formation.
Cystamine: A disulfide-containing compound that can act as a foldase mimic, accelerating the oxidative refolding of disulfide-containing proteins.
属性
IUPAC Name |
2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKXCDBWFOFXJS-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



